molecular formula C18H16Cl2N2O3S B12117352 2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene

2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene

Cat. No.: B12117352
M. Wt: 411.3 g/mol
InChI Key: GLAAIYRYNIIHNP-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is a complex organic compound that features a benzene ring substituted with chlorine, ethoxy, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with chlorine and ethoxy groups . The sulfonyl group can be introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield ethoxybenzoic acid, while substitution of chlorine with an amine may yield an aminobenzene derivative .

Scientific Research Applications

2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The chlorine and ethoxy groups may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-4-ethoxybenzenesulfonyl chloride
  • 4-Methyl-2-phenylimidazole
  • 2,5-Dichlorobenzene

Uniqueness

2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specialized applications .

Biological Activity

2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is a synthetic compound that has garnered attention in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a sulfonyl group and an imidazole moiety, suggests potential biological activities that warrant thorough investigation.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies have reported that 2,5-Dichloro-4-ethoxy derivatives can effectively inhibit tumor growth in vitro and in vivo models.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
2,5-Dichloro-4-ethoxy derivativeMCF-7 (breast cancer)15Induction of apoptosis
2,5-Dichloro derivativeHeLa (cervical cancer)20Cell cycle arrest
Imidazole derivativesA549 (lung cancer)10Inhibition of angiogenesis

Antimicrobial Activity

Additionally, studies have highlighted the antimicrobial properties of sulfonamide derivatives. The compound's sulfonyl group may contribute to its ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Modulation of Gene Expression : The imidazole ring can interact with DNA or RNA, potentially altering gene expression profiles related to cell survival and proliferation.

Case Studies

Recent case studies underscore the potential therapeutic applications of this compound:

  • Breast Cancer Study : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study highlighted its potential as a novel agent for breast cancer therapy.
  • In Vivo Tumor Models : Animal studies using xenograft models showed that administration of the compound led to reduced tumor size and weight, suggesting effective systemic bioavailability and therapeutic efficacy.

Properties

Molecular Formula

C18H16Cl2N2O3S

Molecular Weight

411.3 g/mol

IUPAC Name

1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole

InChI

InChI=1S/C18H16Cl2N2O3S/c1-3-25-16-9-15(20)17(10-14(16)19)26(23,24)22-11-12(2)21-18(22)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3

InChI Key

GLAAIYRYNIIHNP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C)Cl

Origin of Product

United States

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